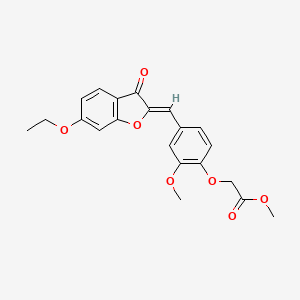

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate

Description

This compound is a benzofuran derivative characterized by a Z-configuration at the methylidene group, an ethoxy substituent at the 6-position of the benzofuran ring, and a methoxy group at the 2-position of the phenoxy moiety. Its molecular formula is C₂₂H₂₂O₆, with a molecular weight of 394.4 g/mol (inferred from analogous structures in ). The compound’s structure includes a conjugated system (benzofuran-phenoxy-acetate) that may confer photostability and redox activity, similar to other benzofuran-based molecules used in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-26-14-6-7-15-17(11-14)28-19(21(15)23)10-13-5-8-16(18(9-13)24-2)27-12-20(22)25-3/h5-11H,4,12H2,1-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNOWHXIDZLSOM-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate is a complex organic compound with potential biological activity due to its unique structural features. This compound belongs to a class of derivatives that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate is C22H24O6, with a molecular weight of approximately 396.43 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24O6 |

| Molecular Weight | 396.43 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the benzofuran structure suggests potential interactions with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that compounds with similar structures can modulate pathways related to inflammation, cancer progression, and neurodegenerative diseases.

Anticancer Activity

Recent research has shown that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds structurally related to (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that such compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, including cancer and neurodegeneration. Compounds containing the benzofuran scaffold have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. For example, a related compound was found to reduce levels of TNF-alpha and IL-6 in vitro, suggesting that (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate may similarly modulate inflammatory responses .

Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress. Studies indicate that benzofuran derivatives can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This suggests that (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate may contribute to cellular protection against oxidative damage .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the anticancer effects of several benzofuran derivatives, including those similar to (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

- Inflammation Modulation : In a model of acute inflammation, a related compound was administered to mice, resulting in reduced paw edema and lower levels of inflammatory markers compared to control groups. This supports the hypothesis that (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate may exert similar effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound shares a benzofuran core with multiple analogs, differing primarily in substituents and side chains. Key comparisons include:

Key Observations :

- Lipophilicity : The tert-butyl variant (XLogP3 = 5.2) and dimethoxy derivatives (XLogP3 = 5.5–5.8) exhibit higher lipophilicity than the 4-chlorophenyl analog (XLogP3 = 4.9), suggesting better membrane permeability in drug design.

- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder molecular interactions, whereas smaller groups (e.g., methylfuran) allow tighter binding to biological targets.

Functional Group Impact on Reactivity

- Ethoxy vs. Methoxy : The ethoxy group in the target compound (vs. methoxy in analogs) increases hydrophobicity and may slow metabolic degradation compared to shorter alkyl chains.

- Phenoxy-Acetate Linkage: This group is conserved across analogs, suggesting its role in maintaining planar geometry for π-π stacking or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.